molecular formula C15H21N5O2 B2384618 2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 941999-81-1

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No.: B2384618
CAS No.: 941999-81-1
M. Wt: 303.366
InChI Key: VPXDDFVEHMRMHD-UHFFFAOYSA-N
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Description

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the reaction of triethyl orthoformate with sodium azide . This reaction is carried out under acidic conditions and typically requires heating to facilitate the formation of the tetrazole ring.

Once the tetrazole ring is formed, it can be further functionalized by introducing the methoxyphenyl group and the ethylbutanamide moiety through a series of substitution reactions. These reactions often involve the use of reagents such as alkyl halides and amines under basic conditions to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The tetrazole ring can be reduced to form an amine or other nitrogen-containing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group and the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and amines are used under basic conditions, often with catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the tetrazole ring could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is not well-documented. based on the known properties of tetrazole derivatives, it is likely to interact with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tetrazole ring and the methoxyphenyl group in 2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide makes it unique. This combination of functional groups can enhance its biological activity and make it a versatile compound for various applications.

Biological Activity

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide, a complex organic compound, features a tetrazole ring and a methoxyphenyl group. This compound has garnered interest due to its potential biological activities, which are crucial for medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 2ethyl N ((1(4methoxyphenyl)1Htetrazol5yl)methyl)butanamide\text{IUPAC Name }2-\text{ethyl N }((1-(4-\text{methoxyphenyl})-1H-\text{tetrazol}-5-\text{yl})\text{methyl})\text{butanamide}

Molecular Formula: C₁₅H₂₁N₅O₂
CAS Number: 941999-81-1
InChI Key: VPXDDFVEHMRMHD-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to be mediated through interactions with various biological targets. The tetrazole ring can mimic carboxylic acids, facilitating binding to enzymes and receptors. This interaction likely involves hydrogen bonding and electrostatic interactions , which may modulate the activity of these biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the methoxyphenyl group in this compound may enhance its activity against various pathogens. For instance, studies have shown that related tetrazole compounds demonstrate antibacterial and antifungal effects, suggesting potential applications in treating infections.

Anticancer Potential

Tetrazole derivatives are also being explored for their anticancer properties. The ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation has been documented. The unique structure of this compound may contribute to its effectiveness as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar tetrazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-ethyl-N-(4-methoxyphenyl)butanamideLacks tetrazole ringReduced activity
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamideContains a tetrazole ring but differs in amide moietyModerate activity

The combination of the tetrazole ring and the methoxyphenyl group in this compound enhances its biological activity, making it a versatile candidate for further research.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various tetrazole derivatives, including this compound. For example, a study reported the synthesis of related compounds through Ugi reactions, demonstrating high yields and potential biological activities against cancer cells and microbial strains .

Additionally, research has shown that certain tetrazole derivatives can inhibit key metabolic enzymes, indicating their potential as therapeutic agents for diseases such as cancer and infections .

Properties

IUPAC Name

2-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-11(5-2)15(21)16-10-14-17-18-19-20(14)12-6-8-13(22-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDDFVEHMRMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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